molecular formula C12H14BrN3O2 B1382708 3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416714-08-3

3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1382708
CAS No.: 1416714-08-3
M. Wt: 312.16 g/mol
InChI Key: MSBWRRLCQCPACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a specialized heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound features a pyrazolo[3,4-c]pyridine core, a privileged scaffold in pharmaceutical development due to its structural similarity to purine bases, which allows it to mimic endogenous molecules and interact with a variety of biological targets . The bromine substituent at the 3-position serves as a versatile handle for further functionalization via cross-coupling reactions, enabling the construction of complex molecular architectures. The tetrahydro-2H-pyran-2-yl (THP) group at the N1 position acts as a protecting group for the pyrazole nitrogen, enhancing the compound's stability and solubility while providing orthogonal deprotection strategies for sequential synthetic modifications. The 5-methoxy group further modulates the electronic properties of the system and can participate in additional synthetic transformations. Researchers primarily utilize this brominated pyrazolopyridine derivative in the synthesis of potential kinase inhibitors and other small molecule therapeutics, leveraging its ability to serve as a central core for constructing targeted bioactive compounds. The molecular framework is recognized for its utility in developing compounds that modulate various enzymatic targets, particularly those involved in signal transduction pathways . This reagent is exclusively intended for research applications in chemical synthesis and drug development investigations.

Properties

IUPAC Name

3-bromo-5-methoxy-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-17-10-6-8-9(7-14-10)16(15-12(8)13)11-4-2-3-5-18-11/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBWRRLCQCPACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C(=NN2C3CCCCO3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₁₂H₁₄BrN₃O₂
  • Molecular Weight : 312.16 g/mol
  • CAS Number : 1416714-62-9
PropertyValue
Boiling Point435.7 ± 45.0 °C
Density1.68 ± 0.1 g/cm³
pKa3.12 ± 0.30

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which include enzymes and receptors involved in signal transduction pathways. These interactions can lead to conformational changes in the target molecules, influencing cellular processes such as:

  • Proliferation : The compound may inhibit or promote cell division depending on the specific pathways it affects.
  • Differentiation : It can influence the differentiation of stem cells into specialized cell types.
  • Apoptosis : The compound may induce programmed cell death in cancer cells.

Anticancer Activity

Research indicates that pyrazolo[3,4-c]pyridine derivatives exhibit significant anticancer properties. For example, studies have shown that compounds structurally similar to this compound demonstrate inhibitory activity against various cancer cell lines:

Cell LineIC₅₀ (µM)Reference
A549 (Lung)5–10
MCF7 (Breast)1–5
DU145 (Prostate)2–8

In one study, a related compound showed an IC₅₀ value of 3.62 nM against EGFR, indicating potent activity against specific cancer targets .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests that its absorption, distribution, metabolism, and excretion (ADME) properties are influenced by its chemical structure. Factors such as lipophilicity and molecular weight play crucial roles in determining its bioavailability and therapeutic efficacy.

Research Applications

The compound is being explored for various applications in drug discovery and development:

  • Targeting Cancer : Its ability to inhibit key signaling pathways makes it a candidate for developing new anticancer therapies.
  • Neuroprotection : Preliminary studies suggest potential neuroprotective effects, warranting further investigation into its use for neurodegenerative diseases.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Bromine at position 3 is a common feature, enabling metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for diversification .
  • Methoxy (electron-donating) vs. chloro/fluoro (electron-withdrawing): Methoxy increases electron density, favoring electrophilic substitution, while halogens enhance stability and modulate binding in biological targets .

Ring Position and Isomerism :

  • Pyrazolo[3,4-c ]pyridine (target) vs. [3,4-b ] or [4,3-c ] systems: The nitrogen arrangement influences substituent orientation and binding to enzymes like kinases or DNA ligases .

Physicochemical Properties :

  • Density and Boiling Points : Chloro and iodo analogs exhibit higher densities (~1.80–1.83 g/cm³) due to heavier atoms .
  • pKa Values : Predicted pKa values (≈-0.5) suggest these compounds are weakly acidic, impacting solubility and bioavailability .

Biological Activity: Pyrazolo[3,4-b]pyridines with chloro substituents (e.g., 3-Bromo-5-chloro-1-THP) are explored as kinase inhibitors .

Synthetic Utility: The THP group is a temporary protecting group, removable under acidic conditions to expose the NH group for further functionalization . Iodo-substituted derivatives (e.g., 5-Bromo-3-iodo-1-THP) are superior in Sonogashira couplings due to iodine’s reactivity .

Q & A

Q. What are the typical synthetic routes for preparing 3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine?

  • Methodological Answer : The synthesis often involves multi-step protocols. A common approach includes:
  • Cyclization : Reacting fluoropyridine derivatives with hydrazine under reflux to form pyrazolo-pyridine cores .
  • Bromination : Using brominating agents (e.g., HBr or NBS) to introduce the bromine substituent at the 3-position .
  • THP Protection : Introducing the tetrahydro-2H-pyran-2-yl (THP) group via acid-catalyzed protection of the pyrazole nitrogen, enhancing solubility and stability .
  • Methoxy Group Installation : Employing nucleophilic aromatic substitution (SNAr) or copper-mediated coupling for methoxy introduction at the 5-position .
    Purification typically involves column chromatography and recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., THP group signals at δ ~3.5–4.5 ppm) .
  • LC-MS : Validates molecular weight and purity (>95% by HPLC) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for structurally similar derivatives .

Q. What safety precautions are essential during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats (P280) .
  • Ventilation : Use fume hoods to avoid inhalation (P261) .
  • Storage : Keep in airtight containers under inert gas (P233, P403) .

Advanced Research Questions

Q. How can regioselectivity challenges during methoxy group introduction be addressed?

  • Methodological Answer : Regioselectivity is influenced by:
  • Directing Groups : Pre-installing electron-withdrawing groups (e.g., bromine) to direct methoxy substitution to the 5-position .
  • Metal Catalysis : Pd-mediated C–O coupling under controlled temperatures (80–100°C) minimizes side reactions .
  • Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing electron density maps .

Q. What strategies improve solubility for in vitro biological assays?

  • Methodological Answer :
  • THP Group Optimization : The THP protecting group enhances lipophilicity without steric hindrance, improving membrane permeability .
  • Salt Formation : Convert the free base to hydrochloride salts for aqueous compatibility (e.g., via HCl/EtOH treatment) .
  • Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability .

Q. How does this compound serve as a precursor in kinase inhibitor development?

  • Methodological Answer :
  • Core Scaffold Modification : The pyrazolo-pyridine core mimics ATP-binding motifs in kinases. Bromine at C3 allows Suzuki coupling for diversifying substituents .
  • Structure-Activity Relationship (SAR) : Methoxy and THP groups modulate potency and selectivity. For example, replacing methoxy with bulkier alkoxy groups reduces off-target effects .

Q. What computational methods predict reactivity in functionalization reactions?

  • Methodological Answer :
  • Molecular Docking : Identifies binding interactions with target enzymes (e.g., kinases) to prioritize synthetic modifications .
  • Reactivity Descriptors : Fukui indices and local softness calculated via Gaussian09 predict electrophilic/nucleophilic sites .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported synthetic yields for similar pyrazolo-pyridines?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction times .
  • Catalyst Screening : Compare Pd2(dba)3/XPhos vs. CuI/ligand systems for coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) often improve yields over THF due to better reactant solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.